4-Hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, with the chemical formula and a molecular weight of 196.21 g/mol, is a compound that belongs to the class of dihydropyridines. This compound is characterized by its hydroxyl and carboxamide functional groups, which contribute to its biological activity and potential applications in pharmaceuticals and agrochemicals.
4-Hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyridine derivatives and is notable for its potential pharmacological properties.
The synthesis of 4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide can typically involve multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with 2-pyridone derivatives followed by hydroxylation and amide formation.
The molecular structure of 4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide features a six-membered dihydropyridine ring with substituents that include a hydroxyl group at position 4 and a carboxamide at position 3. The presence of three methyl groups at positions 1 and 5 further stabilizes the structure.
CC(C)(C)C(=O)N(C)C1=CC(=O)C=C1O
.4-Hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions typical for amides and ketones:
The reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the yield and purity of the final product.
The mechanism of action for 4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves interactions at the molecular level with biological targets. Its structural features suggest potential activity as an enzyme inhibitor or modulator due to its ability to mimic substrates or transition states in enzymatic reactions.
4-Hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically appears as a solid crystalline substance with a purity level reported around 95% .
Key chemical properties include:
Relevant data regarding flash points or specific heat capacity are not widely documented but should be evaluated during practical applications.
This compound has potential applications in various scientific fields:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4